molecular formula C8H8ClNO B13807518 4-Amino-2-methylbenzoyl chloride CAS No. 90531-76-3

4-Amino-2-methylbenzoyl chloride

Cat. No.: B13807518
CAS No.: 90531-76-3
M. Wt: 169.61 g/mol
InChI Key: UCVRRSDHEDFYQT-UHFFFAOYSA-N
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Description

4-Amino-2-methylbenzoyl chloride is an organic compound with the molecular formula C8H8ClNO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an amino group at the 4-position and a methyl group at the 2-position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactive acyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-2-methylbenzoyl chloride can be synthesized through several methods. One common method involves the acylation of 4-amino-2-methylbenzoic acid with thionyl chloride or oxalyl chloride. The reaction typically occurs in the presence of a solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature or under reflux conditions until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-amino-2-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with various biological molecules. This reactivity is exploited in the synthesis of pharmaceuticals, where the compound can modify proteins, enzymes, and other biomolecules to alter their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its amino and methyl substituents, which influence its reactivity and the types of derivatives it can form. The presence of the amino group enhances the reactivity of the benzene ring towards electrophilic substitution, while the acyl chloride group allows for a wide range of nucleophilic substitution reactions .

Properties

IUPAC Name

4-amino-2-methylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-4-6(10)2-3-7(5)8(9)11/h2-4H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVRRSDHEDFYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30664578
Record name 4-Amino-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90531-76-3
Record name 4-Amino-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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